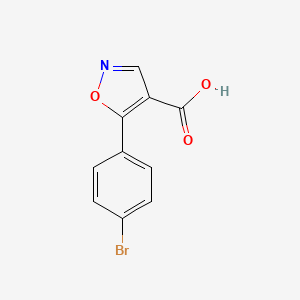

5-(4-Bromophenyl)isoxazole-4-carboxylic acid

Vue d'ensemble

Description

“5-(4-Bromophenyl)isoxazole-4-carboxylic acid” is a chemical compound with the empirical formula C10H6BrNO3 . It has a molecular weight of 268.06 . The compound is typically in the form of a solid .

Molecular Structure Analysis

The SMILES string of “5-(4-Bromophenyl)isoxazole-4-carboxylic acid” isO=C(O)C1=C(C2=CC=C(Br)C=C2)ON=C1 . This provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

“5-(4-Bromophenyl)isoxazole-4-carboxylic acid” is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.Applications De Recherche Scientifique

Tautomerism and Basicity in Heteroaromatic Compounds

The study by A. Boulton and A. Katritzky (1961) delved into the tautomerism of heteroaromatic compounds, specifically examining 5-hydroxyisoxazoles and isoxazol-5-ones. Their research indicated that compounds like 4-bromo-3-phenyl-isoxazol-5-ones exist as tautomeric mixtures, with the proportion of each form varying based on the solvent's polarity. This study contributes to the understanding of the fundamental chemical behavior of isoxazole derivatives, including those related to 5-(4-Bromophenyl)isoxazole-4-carboxylic acid (Boulton & Katritzky, 1961).

Synthesis and Biomedical Potential

Y. E. Ryzhkova et al. (2020) reported on the synthesis of a compound involving 3-(4-bromophenyl)isoxazol-5(4H)-one, demonstrating its potential for biomedical applications, particularly in regulating inflammatory diseases. This work underscores the versatility of isoxazole derivatives in synthesizing compounds with significant therapeutic potential (Ryzhkova et al., 2020).

Synthetic Strategies and Pharmacological Activities

The research by P. Vitale and A. Scilimati (2013) focused on developing synthetic strategies for 3-Arylisoxazoles and their derivatives, highlighting the role of isoxazoles in the synthesis of pharmacologically active compounds. This study presents the versatility of isoxazole frameworks in creating bioactive molecules, potentially including derivatives of 5-(4-Bromophenyl)isoxazole-4-carboxylic acid (Vitale & Scilimati, 2013).

Novel Synthetic Approaches

A. V. Serebryannikova et al. (2019) introduced a novel synthetic approach for isoxazole-4-carboxylic acid derivatives, utilizing a domino isoxazole-isoxazole isomerization process. This innovative method offers new pathways for synthesizing structurally diverse isoxazole derivatives, enhancing the toolbox available for chemical synthesis and potential drug development (Serebryannikova et al., 2019).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It carries the signal word “Warning” and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary statements include P301 + P312 + P330, advising to call a poison center or doctor if the person feels unwell, and to rinse mouth .

Propriétés

IUPAC Name |

5-(4-bromophenyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-12-15-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACKYDJBTWSWKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NO2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628509 | |

| Record name | 5-(4-Bromophenyl)-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Bromophenyl)isoxazole-4-carboxylic acid | |

CAS RN |

887408-14-2 | |

| Record name | 5-(4-Bromophenyl)-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1344515.png)

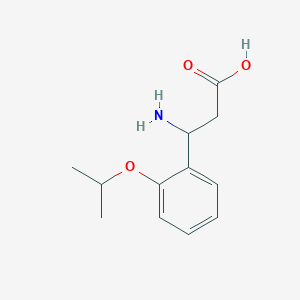

![2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344517.png)

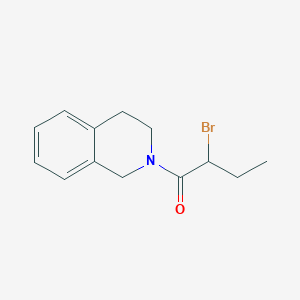

![2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine](/img/structure/B1344534.png)

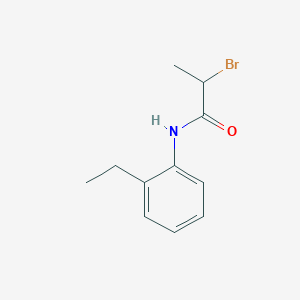

![(3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1344537.png)